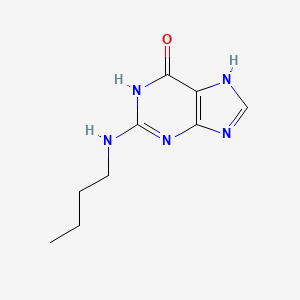![molecular formula C12H15N3O2 B6602619 2-{[(2-methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one CAS No. 900641-36-3](/img/structure/B6602619.png)
2-{[(2-methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(2-methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one, also known as 2-MEQ, is an organic compound with a variety of applications in scientific research. It is a member of the quinazolinone family, which is a group of compounds that are characterized by the presence of a quinazoline ring in their structure. 2-MEQ is an important compound for research due to its unique properties, such as its high solubility in water, its low toxicity, and its ability to form stable complexes with other molecules.
Aplicaciones Científicas De Investigación
2-{[(2-methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one has a wide range of applications in scientific research. It has been used as an intermediate in the synthesis of other compounds, including anti-cancer drugs and fungicides. It has also been used as a ligand in coordination chemistry, as well as a catalyst in organic reactions. In addition, 2-{[(2-methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one has been used as a fluorescent probe for the detection of metal ions, and as a reagent for the synthesis of polymers.
Mecanismo De Acción
2-{[(2-methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one is a weak base, meaning that it can act as a proton acceptor in a variety of reactions. It is also capable of forming stable complexes with other molecules, such as metal ions, which can be used to facilitate the transfer of electrons. Furthermore, 2-{[(2-methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one can act as a nucleophile, meaning that it can react with other molecules to form covalent bonds.
Biochemical and Physiological Effects
2-{[(2-methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, as well as to have anti-inflammatory and anti-oxidant properties. In addition, 2-{[(2-methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one has been found to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Furthermore, 2-{[(2-methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[(2-methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one has a number of advantages for use in laboratory experiments. It is highly soluble in water, making it easy to work with. In addition, it is relatively non-toxic, making it safe to use in experiments. Furthermore, it is stable in a variety of conditions, allowing for its use in a range of experiments. On the other hand, 2-{[(2-methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one has some limitations. It is relatively expensive, making it cost-prohibitive for some experiments. In addition, it is relatively unstable in the presence of strong acids or bases, making it unsuitable for certain reactions.
Direcciones Futuras
The potential future directions for 2-{[(2-methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one include its use as a drug delivery system, as a reagent for the synthesis of polymers, and as a fluorescent probe for the detection of metal ions. In addition, its anti-inflammatory and anti-oxidant properties could be further explored for potential therapeutic applications. Furthermore, its ability to form stable complexes with other molecules could be used to facilitate the transfer of electrons in a variety of reactions. Finally, its potential for use in the synthesis of other compounds could be explored further.
Métodos De Síntesis
The synthesis of 2-{[(2-methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one is a multi-step process, beginning with the reaction of 2-amino-3,4-dihydroquinazolin-4-one and 2-methoxyethanol. This reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of 2-{[(2-methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one. The reaction requires an acid catalyst such as hydrochloric acid and is typically conducted at temperatures ranging from 50 to 100°C. The product can then be isolated by precipitation or extraction.
Propiedades
IUPAC Name |
2-[(2-methoxyethylamino)methyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-17-7-6-13-8-11-14-10-5-3-2-4-9(10)12(16)15-11/h2-5,13H,6-8H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSBRLVYVHPMGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=NC2=CC=CC=C2C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-Methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide](/img/structure/B6602554.png)

![[1-(trimethylsilyl)cyclobutyl]methanol](/img/structure/B6602571.png)

![5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B6602601.png)



![6-Ethyl-1-phenyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6602621.png)
![2-{1-[(4-methoxyphenyl)amino]ethylidene}cyclohexane-1,3-dione](/img/structure/B6602624.png)
![2,5,7-Trimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6602626.png)

